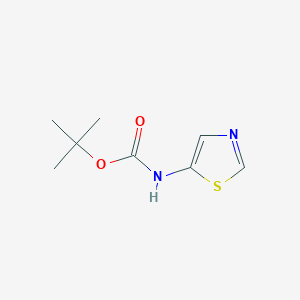

5-(Boc-amino)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1,3-thiazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-4-9-5-13-6/h4-5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBWDCMWXFIZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700601 | |

| Record name | tert-Butyl 1,3-thiazol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942631-50-7 | |

| Record name | tert-Butyl 1,3-thiazol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the Boc-Protected 5-Aminothiazole Scaffold

An In-depth Technical Guide to 5-(Boc-amino)thiazole: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the thiazole ring stands as a cornerstone heterocyclic motif. Its presence in a multitude of biologically active compounds and approved pharmaceuticals underscores its value as a privileged scaffold. When functionalized with an amino group at the 5-position and transiently protected with a tert-butoxycarbonyl (Boc) group, we arrive at This compound (tert-butyl N-(1,3-thiazol-5-yl)carbamate). This molecule is not merely a chemical intermediate; it is a strategic building block designed for precision and efficiency in complex molecular construction.

The Boc protecting group imparts crucial properties: it deactivates the nucleophilicity of the amino group, preventing unwanted side reactions, while its lability under specific acidic conditions allows for its clean removal at the desired synthetic stage.[1] This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a stable, solid compound under standard laboratory conditions. Its physicochemical properties are dictated by the interplay between the aromatic thiazole ring, the bulky, lipophilic Boc group, and the carbamate linkage.

| Property | Value | Source(s) |

| CAS Number | 942631-50-7 | [] |

| Molecular Formula | C₈H₁₂N₂O₂S | [] |

| Molecular Weight | 200.26 g/mol | [] |

| IUPAC Name | tert-butyl N-(1,3-thiazol-5-yl)carbamate | [] |

| Appearance | White to off-white solid | [3][4] |

| Boiling Point | 254.88 °C at 760 mmHg (Predicted) | [] |

| Density | 1.243 g/cm³ (Predicted) | [] |

| LogP | 2.563 (Predicted) | [] |

| Solubility | Slightly soluble in water; soluble in common organic solvents like DCM, THF, and ethyl acetate. | [5][6] |

Synthesis and Mechanistic Considerations

The synthesis of 5-aminothiazole derivatives is a well-established field, with the Cook-Heilbron thiazole synthesis being a foundational method.[7] This reaction typically involves the condensation of an α-aminonitrile with reagents like carbon disulfide or isothiocyanates. For this compound, a practical approach involves the synthesis of the parent 5-aminothiazole followed by a standard N-Boc protection protocol.

Diagram: Synthetic Pathway to this compound

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. 243972-26-1 CAS MSDS (2-Amino-5-(tributylstannyl)-1,3-thiazole, N-BOC protected) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Importance of 5-(Boc-amino)thiazole in Modern Drug Discovery

An In-depth Technical Guide on the Physicochemical Characteristics of 5-(Boc-amino)thiazole

This compound, systematically known as tert-butyl (thiazol-5-yl)carbamate, is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The thiazole ring is a privileged scaffold, forming the core of numerous approved drugs and clinical candidates due to its unique electronic properties and ability to engage in diverse biological interactions. The 2-aminothiazole moiety, in particular, is a cornerstone of many kinase inhibitors, including the anti-cancer drug Dasatinib.[1][2]

The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the amino function at the 5-position provides a stable, yet readily cleavable, derivative essential for multi-step synthetic campaigns.[3] Understanding the fundamental physicochemical characteristics of this intermediate is not merely an academic exercise; it is a critical prerequisite for successful process development, formulation, and quality control. This guide provides a comprehensive analysis of these properties, grounded in established analytical techniques and field-proven insights, to empower researchers in their drug discovery endeavors.

Section 1: Molecular Identity and Structural Properties

The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound is a small molecule whose properties are dictated by the interplay between the aromatic thiazole ring and the bulky, lipophilic Boc protecting group.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(1,3-thiazol-5-yl)carbamate | N/A |

| CAS Number | 942631-50-7 | [] |

| Molecular Formula | C₈H₁₂N₂O₂S | [] |

| Molecular Weight | 200.26 g/mol | [] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=CS1 | [] |

| InChI Key | FFBWDCMWXFIZAT-UHFFFAOYSA-N | [] |

Section 2: Core Physicochemical Characteristics

These parameters govern the molecule's behavior in various chemical and biological environments, influencing everything from reaction kinetics to bioavailability.

| Property | Value / Description | Rationale and Significance |

| Appearance | White to off-white solid | Visual inspection is the first quality control checkpoint. |

| Boiling Point | 254.88 °C (at 760 mmHg, Computed) | This computed value suggests low volatility under standard conditions.[] |

| Melting Point | Data not readily available. See Protocol 1. | A sharp, defined melting range is a primary indicator of sample purity. |

| Solubility | Expected to be slightly soluble in water, soluble in organic solvents (e.g., DMSO, Methanol, Chloroform). See Protocol 2. | Solubility dictates solvent choice for reactions, purification, and analytical characterization (e.g., NMR, HPLC). The bulky Boc-group reduces aqueous solubility compared to the parent amine. |

| pKa | Predicted: ~4.5-5.5 (for the thiazole ring nitrogen). See Protocol 3. | The pKa is critical for understanding the ionization state of the molecule at physiological pH. Protonation is expected to occur on the endocyclic thiazole nitrogen (N3), which influences receptor binding and membrane permeability.[5][6][7] |

Section 3: Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its structure and purity. The following data are predicted based on the known chemical structure and spectroscopic principles for analogous compounds.[8][9]

¹H NMR (Proton Nuclear Magnetic Resonance)

This technique provides information on the number and environment of hydrogen atoms in the molecule.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 ppm | Singlet | 1H | H2 (Thiazole ring) | Proton on the carbon between the two heteroatoms (N and S) is typically downfield. |

| ~7.5 ppm | Singlet | 1H | H4 (Thiazole ring) | The other proton on the aromatic thiazole ring. |

| ~9.8 ppm | Broad Singlet | 1H | N-H (Carbamate) | The carbamate proton is exchangeable and often appears as a broad signal. |

| ~1.5 ppm | Singlet | 9H | -C(CH₃)₃ (Boc group) | The nine equivalent protons of the tert-butyl group give a strong singlet. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

This analysis identifies all unique carbon environments within the molecule.

| Predicted Chemical Shift (δ) | Assignment | Rationale |

| ~155 ppm | C=O (Carbamate) | The carbonyl carbon of the Boc group is significantly deshielded. |

| ~150 ppm | C2 (Thiazole ring) | The carbon atom situated between the nitrogen and sulfur atoms. |

| ~140 ppm | C5 (Thiazole ring) | The carbon atom to which the Boc-amino group is attached. |

| ~135 ppm | C4 (Thiazole ring) | The carbon atom adjacent to the sulfur atom. |

| ~81 ppm | -C (CH₃)₃ (Boc group) | The quaternary carbon of the tert-butyl group. |

| ~28 ppm | -C(C H₃)₃ (Boc group) | The methyl carbons of the tert-butyl group. |

FT-IR (Fourier-Transform Infrared Spectroscopy)

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300 cm⁻¹ | N-H Stretch | Amine (Carbamate) | Confirms the presence of the N-H bond.[8] |

| ~2980 cm⁻¹ | C-H Stretch | Alkane (Boc group) | Indicates the saturated C-H bonds of the tert-butyl group.[8] |

| ~1720 cm⁻¹ | C=O Stretch | Carbonyl (Carbamate) | A strong, sharp peak characteristic of the Boc protecting group's carbonyl.[8] |

| ~1550-1600 cm⁻¹ | C=N, C=C Stretch | Thiazole Ring | Aromatic ring vibrations confirm the presence of the thiazole core. |

| ~1160 cm⁻¹ | C-O Stretch | Ester (Carbamate) | Corresponds to the C-O bond of the carbamate. |

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a definitive confirmation of its identity.

| m/z Value | Interpretation | Method |

| 201.07 | [M+H]⁺ | ESI+ |

| 223.05 | [M+Na]⁺ | ESI+ |

| 145.03 | [M - C₄H₈ + H]⁺ | Fragmentation (loss of isobutylene) |

| 101.03 | [M - Boc + H]⁺ | Fragmentation (loss of the entire Boc group) |

Section 4: Synthesis and Reactivity Context

While numerous methods exist for synthesizing aminothiazoles, the Hantzsch thiazole synthesis remains a cornerstone, involving the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[9][10] Understanding the synthetic origin is crucial for anticipating potential impurities.

Caption: Generalized Hantzsch Thiazole Synthesis Workflow.

The key reactivity centers of this compound are:

-

The Boc Group: This protecting group is stable to a wide range of conditions but is specifically designed for cleavage under moderate to strong acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which regenerates the free 5-aminothiazole for subsequent coupling reactions.[3]

-

The Thiazole Ring: As an electron-rich aromatic system, the ring can undergo electrophilic substitution. The position of substitution is directed by the existing amino group.

Section 5: Experimental Workflows and Protocols

The following protocols provide step-by-step methodologies for determining the key physicochemical properties. The overall characterization workflow ensures identity, purity, and property data are reliably obtained.

Caption: Experimental Workflow for Physicochemical Characterization.

Protocol 1: Melting Point Determination

Rationale: To assess the purity of the solid sample. A pure crystalline solid will have a sharp melting range (typically < 2 °C).

-

Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting: The melting point is reported as the range T₁ - T₂.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: To quantify the solubility in water, a critical parameter for predicting bioavailability and for designing aqueous-based assays.

-

Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed, screw-cap vial. The excess solid is necessary to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle. Centrifuge or filter the sample (using a filter that does not bind the analyte, e.g., PTFE) to separate the saturated aqueous solution from the undissolved solid.

-

Quantification: Accurately dilute a known volume of the clear supernatant and analyze its concentration using a validated analytical method, such as HPLC with UV detection, against a calibration curve.

-

Calculation: Report the solubility in units of mg/mL or µg/mL.

Protocol 3: pKa Determination via Potentiometric Titration

Rationale: To experimentally determine the acid dissociation constant of the conjugate acid of the thiazole ring nitrogen.

-

Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure solubility throughout the titration.

-

Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C). Insert a calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M HCl).

-

Titration: Add the titrant in small, precise increments, recording the pH of the solution after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.

Conclusion

This compound is more than a simple intermediate; it is a precisely engineered tool for drug discovery. Its physicochemical properties—from its solid-state nature and moderate lipophilicity to the specific spectroscopic signatures that confirm its identity—are all critical data points for the medicinal chemist. The protocols and data presented in this guide serve as a robust framework for researchers, ensuring that this vital building block is utilized with a comprehensive understanding of its behavior, thereby accelerating the development of next-generation therapeutics.

References

-

tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate | C9H11ClN2O3S - PubChem . Source: PubChem, URL: [Link]

-

Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PubMed Central . Source: National Center for Biotechnology Information, URL: [Link]

-

The Role of Thiazole Amino Acids in Modern Drug Discovery . Source: chiroblock.com, URL: [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar . Source: Semantic Scholar, URL: [Link]

-

Progress in the Synthesis of 5-Aminothiazole Derivatives | Request PDF - ResearchGate . Source: ResearchGate, URL: [Link]

-

2-(Boc-amino)-5-bromothiazole, 97%, Thermo Scientific 5 g | Buy Online . Source: fishersci.se, URL: [Link]

-

Synthesis of aminothiazoles: polymer-supported approaches - RSC Publishing . Source: Royal Society of Chemistry, URL: [Link]

-

(5-Fluoro-thiazol-2-yl)-carbaMic acid tert-butyl ester - ChemBK . Source: ChemBK, URL: [Link]

-

Synthesis of some new 5- substituted of - JOCPR . Source: Journal of Chemical and Pharmaceutical Research, URL: [Link]

-

Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - RSC Publishing . Source: Royal Society of Chemistry, URL: [Link]

-

The Chemistry of 5-aminothiazole and its derivatives Khurnia Krisna Puji Pamungkas . Source: University of Groningen, URL: [Link]

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PubMed Central . Source: National Center for Biotechnology Information, URL: [Link]

-

tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate - PubChem . Source: PubChem, URL: [Link]

-

Aminothiazole - the NIST WebBook - National Institute of Standards and Technology . Source: National Institute of Standards and Technology, URL: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI . Source: MDPI, URL: [Link]

-

2-N-Boc-Amino-Thiazole-5-Carboxylic Acid | C9H12N2O4S | CID 22271442 - PubChem . Source: PubChem, URL: [Link]

-

1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals . Source: Beilstein Journals, URL: [Link]

-

The chemical ionization mass spectrometric analysis of phenylthiohydantoin and 2-anilino-5-thiazolinone amino acids obtained from the Edman degradation of proteins and peptides - PubMed . Source: National Center for Biotechnology Information, URL: [Link]

-

Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations | Request PDF - ResearchGate . Source: ResearchGate, URL: [Link]

-

Thiazole, 2-amino-5-methyl- - the NIST WebBook . Source: National Institute of Standards and Technology, URL: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts . Source: Chemistry LibreTexts, URL: [Link]

-

Aminothiazole, 5 | C38H34ClN3O3S | CID 22496431 - PubChem - NIH . Source: PubChem, URL: [Link]

-

Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry - RSC Publishing . Source: Royal Society of Chemistry, URL: [Link]

-

Synthesis, IR characterization and antioxidant capacity of Cu(II) complexes with amino acids and melatonin . Source: docplayer.net, URL: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 243972-26-1 CAS MSDS (2-Amino-5-(tributylstannyl)-1,3-thiazole, N-BOC protected) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. gifu-u.repo.nii.ac.jp [gifu-u.repo.nii.ac.jp]

Spectroscopic Profile of 5-(Boc-amino)thiazole: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

The structural integrity and purity of 5-(Boc-amino)thiazole are paramount for its successful application in multi-step syntheses. Spectroscopic techniques provide the necessary tools for its unambiguous identification and characterization.

| Property | Value | Reference |

| Chemical Name | tert-butyl N-(1,3-thiazol-5-yl)carbamate | |

| Synonyms | This compound, N-(5-thiazolyl)carbamic acid tert-butyl ester | [1] |

| CAS Number | 942631-50-7 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂S | |

| Molecular Weight | 200.26 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with assignments based on the analysis of its constitutional isomer, tert-butyl thiazol-2-ylcarbamate[2], and the known spectral features of the Boc protecting group.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the thiazole ring protons, the NH proton of the carbamate, and the tert-butyl group.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~8.6 | Singlet | 1H | H-2 (Thiazole) | The proton at the 2-position of the thiazole ring is expected to be the most deshielded due to the adjacent sulfur and nitrogen atoms. |

| ~7.6 | Singlet | 1H | H-4 (Thiazole) | The proton at the 4-position is typically less deshielded than the H-2 proton. |

| ~9.5 | Broad Singlet | 1H | -NH- | The carbamate N-H proton is expected to appear as a broad singlet, with its chemical shift being solvent-dependent. |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. This is a characteristic signal for the Boc protecting group.[2] |

| Solvent: Predicted for CDCl₃ or DMSO-d₆ |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~153 | C=O (Carbamate) | The carbonyl carbon of the Boc group typically resonates in this region.[2] |

| ~150 | C-2 (Thiazole) | The carbon atom between the sulfur and nitrogen atoms is expected to be significantly deshielded. |

| ~140 | C-4 (Thiazole) | |

| ~120 | C-5 (Thiazole) | The carbon bearing the amino group will be influenced by the nitrogen's electron-donating effect. |

| ~81 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group has a characteristic chemical shift.[2] |

| ~28 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group are highly shielded and appear as a strong signal.[2] |

| Solvent: Predicted for CDCl₃ or DMSO-d₆ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C-N bonds of the carbamate group, as well as vibrations from the thiazole ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (carbamate) |

| ~2980 | Medium-Strong | C-H stretch (aliphatic, tert-butyl) |

| ~1720 | Strong | C=O stretch (carbamate carbonyl) |

| ~1520 | Strong | N-H bend and C-N stretch (Amide II band) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (thiazole ring) |

| ~1160 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 201.07 | [M+H]⁺ (Protonated molecular ion) |

| 223.05 | [M+Na]⁺ (Sodium adduct) |

| 145.03 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 101.03 | [M - Boc + H]⁺ (Loss of the Boc group) |

The fragmentation pattern is expected to involve the characteristic loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group (100 Da).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) should be used to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum to achieve adequate sensitivity.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

Visualizing the Structure and Spectroscopic Workflow

The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: Generalized workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound, a key building block in modern organic and medicinal chemistry. By combining predicted data with experimental values from closely related compounds, researchers can confidently identify and assess the purity of this important synthetic intermediate. The provided experimental protocols and workflows serve as a practical resource for laboratory practice.

References

-

tert-Butyl thiazol-2-ylcarbamate. Supporting Information, Royal Society of Chemistry. Available at: [Link].

Sources

An In-depth Technical Guide to the Cook-Heilbron Synthesis of 5-Aminothiazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Organization], Senior Application Scientist

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Among the various synthetic routes to this privileged scaffold, the Cook-Heilbron synthesis offers a direct and efficient method for the preparation of 5-aminothiazoles, key building blocks in drug discovery. This guide provides a comprehensive technical overview of the Cook-Heilbron synthesis, delving into its core mechanistic principles, practical experimental considerations, and its strategic application in the development of novel therapeutics. By synthesizing theoretical knowledge with field-proven insights, this document aims to equip researchers with the expertise to effectively leverage this important name reaction.

Introduction: The Enduring Significance of 5-Aminothiazoles

The 5-aminothiazole moiety is a recurring motif in a multitude of clinically relevant drugs and biologically active agents.[3] Its prevalence stems from the ability of the thiazole ring and the 5-amino substituent to engage in a variety of non-covalent interactions with biological targets, thereby modulating their function.[4] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[5] The development of efficient synthetic methodologies to access structurally diverse 5-aminothiazoles is therefore a critical endeavor in medicinal chemistry.

First described in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, the Cook-Heilbron synthesis marked a significant advancement in the field, providing a reliable route to a class of compounds that were previously difficult to access.[6] This reaction involves the condensation of α-aminonitriles or α-aminoamides with a source of thiocarbonyl, such as carbon disulfide, dithioacids, or isothiocyanates, under mild conditions to afford 5-aminothiazoles.[1][6][7] The versatility of the starting materials allows for the introduction of diverse substituents at the 2- and 4-positions of the thiazole ring, making it a valuable tool for generating libraries of compounds for biological screening.[6]

The Core Mechanism: A Stepwise Dissection

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The Cook-Heilbron synthesis proceeds through a well-defined sequence of nucleophilic addition and cyclization steps.[6]

2.1. Initial Nucleophilic Attack

The synthesis commences with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the thiocarbonyl compound.[6] In the case of carbon disulfide, this addition results in the formation of a dithiocarbamate intermediate.[6][8] This initial step is typically fast and occurs readily at room temperature. The choice of solvent can influence the rate of this step, with polar solvents generally favoring the reaction.

2.2. Intramolecular Cyclization: The Key Ring-Forming Step

The crucial ring-closing step involves an intramolecular 5-exo-dig cyclization.[6] The sulfur atom of the dithiocarbamate, acting as a nucleophile, attacks the carbon atom of the nitrile group.[6] This cyclization leads to the formation of a 5-imino-2-thione thiazolidine intermediate.[6] The favorability of this step is driven by the formation of a stable five-membered ring.

2.3. Tautomerization to the Aromatic 5-Aminothiazole

The final step is a tautomerization of the 5-imino-2-thione thiazolidine to the aromatic 5-aminothiazole.[6] This process is often facilitated by a base, which can be the solvent (e.g., water) or an added base, and involves the abstraction of protons from the nitrogen at position 3 and the carbon at position 4.[6] The driving force for this step is the formation of the thermodynamically stable aromatic thiazole ring.[9]

Diagrammatic Representation of the Cook-Heilbron Synthesis Mechanism:

Caption: Mechanism of the Cook-Heilbron synthesis.

Experimental Protocols and Considerations

The successful execution of the Cook-Heilbron synthesis relies on careful attention to experimental details. The following section provides a general protocol and discusses key parameters that can be optimized.

3.1. General Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole

This protocol describes a representative synthesis using an α-aminonitrile and carbon disulfide.[10]

Materials:

-

α-Aminonitrile (1.0 eq)

-

Carbon disulfide (1.1 eq)

-

Ethanol (or other suitable solvent)

-

Base (e.g., triethylamine, optional, 0.1 eq)

Procedure:

-

Dissolve the α-aminonitrile in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add carbon disulfide to the stirred solution.

-

If desired, add a catalytic amount of triethylamine.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

-

Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Workflow for the Synthesis of 5-Aminothiazoles:

Caption: A typical experimental workflow for the Cook-Heilbron synthesis.

3.2. Causality Behind Experimental Choices

-

Choice of Thiocarbonyl Source: The reactivity and the desired substituent at the 2-position dictate the choice of the thiocarbonyl source. Carbon disulfide is commonly used to introduce a 2-mercapto group, which can be a handle for further functionalization.[9] Dithioacids and their esters allow for the direct installation of alkyl or aryl groups at the 2-position.[6] Isothiocyanates lead to 2-substituted amino-5-aminothiazoles.

-

Solvent Selection: The reaction is typically carried out in protic solvents like ethanol or methanol, or in aprotic solvents such as DMF.[9] The choice of solvent can influence the solubility of the starting materials and the product, as well as the reaction rate.

-

Temperature Control: The Cook-Heilbron synthesis is often performed at room temperature, highlighting its mild nature.[6] In some cases, gentle heating may be required to drive the reaction to completion.

-

Use of a Base: While the reaction can proceed under neutral conditions, the addition of a catalytic amount of a non-nucleophilic base, such as triethylamine, can facilitate the final tautomerization step and improve the reaction rate and yield.[6]

3.3. Scope and Limitations

The Cook-Heilbron synthesis is a versatile method applicable to a wide range of α-aminonitriles, allowing for the introduction of various substituents at the 4-position of the thiazole ring. However, the availability of the starting α-aminonitriles can sometimes be a limiting factor. Additionally, while the reaction is generally high-yielding, side reactions can occur, particularly with sensitive substrates.[11]

Quantitative Data and Comparative Analysis

The efficiency of the Cook-Heilbron synthesis can be evaluated by considering reaction yields and times. The table below summarizes representative data from the literature for the synthesis of various 5-aminothiazole derivatives.

| R1 (at C4) | R2 (at C2) | Thiocarbonyl Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| H | SH | Carbon Disulfide | Ethanol | RT | 24 | 75-85 | [6] |

| CH3 | SH | Carbon Disulfide | Methanol | RT | 12 | 80 | [11] |

| Ph | SH | Carbon Disulfide | DMF | 50 | 6 | 90 | [9] |

| H | Benzyl | Dithiophenylacetic acid | Ethanol | RT | 48 | Good | [6] |

| COOEt | Benzyl | Dithiophenylacetic acid | Ethanol | RT | 48 | Good | [6] |

Note: "RT" denotes room temperature. Yields are approximate and can vary based on specific reaction conditions.

Applications in Drug Development: A Field-Proven Perspective

The 5-aminothiazole scaffold synthesized via the Cook-Heilbron reaction and its variations serves as a crucial intermediate in the synthesis of numerous therapeutic agents. For instance, derivatives of 5-aminothiazoles have been explored as potent inhibitors of various kinases, which are key targets in cancer therapy.[6] The ability to readily introduce diversity at both the 2- and 4-positions of the thiazole ring makes this synthesis particularly attractive for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

An example of its application is in the synthesis of precursors for pyridyl and thiazoyl bisamide CSF-1R inhibitors, which have been investigated as potential cancer therapeutics.[6] This highlights the practical utility of the Cook-Heilbron synthesis in accessing novel chemical matter with therapeutic potential.

Conclusion: A Timeless Tool for Modern Chemistry

The Cook-Heilbron synthesis remains a highly relevant and powerful tool in the arsenal of the modern medicinal chemist. Its operational simplicity, mild reaction conditions, and the ability to generate a wide array of 5-aminothiazole derivatives underscore its enduring value. By understanding the mechanistic nuances and optimizing experimental parameters, researchers can effectively employ this classic name reaction to accelerate the discovery and development of next-generation therapeutics. This guide has provided a comprehensive technical framework to empower scientists in their pursuit of novel and impactful medicines built upon the versatile 5-aminothiazole scaffold.

References

-

Cook–Heilbron thiazole synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry - YouTube. (2022, December 21). Retrieved January 12, 2026, from [Link]

-

Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

-

Chubb, F. L., & Edward, J. T. (1981). The reaction between carbon disulfide and some α-methylaminonitriles. The supposed isomerism of 4,4-dialkyl-5-imino-3-methylthiazolidine-2-thiones. Canadian Journal of Chemistry, 59(18), 2724–2729. [Link]

-

Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B. J., Majumder, S., & Mazumder, A. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-613. [Link]

-

Pawar, N. S., & Chougle, M. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Scientific Research in Science and Technology, 9(5), 342-351. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Retrieved January 12, 2026, from [Link]

-

Toma, M., Bîcu, E., & Mangalagiu, I. I. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7196. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

-

File:Cook heilbron thiazole synthesis png.png - Wikimedia Commons. (2018, May 13). Retrieved January 12, 2026, from [Link]

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - Neliti. (2022, August 18). Retrieved January 12, 2026, from [Link]

-

File:Cook-Heilbron thiazole synthesis reaction overview.png - Wikimedia Commons. (2018, May 13). Retrieved January 12, 2026, from [Link]

-

Cook-Heilbron thiazole synthesis | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]

-

Progress in the Synthesis of 5-Aminothiazole Derivatives | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]

-

Reaction of enaminonitrile 3 with carbon disulfide in basic medium. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of 5-Aminothiazoles as Building Blocks for Library Synthesis. | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]

-

Cook–Heilbron Thiazole Synthesis, Chemical Reactions, Assignment Help. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of 5-amino-4H-imidazoles from α-aminonitriles. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved January 12, 2026, from [Link]

-

Werbel, L. M., & Battaglia, J. R. (1971). Derivatives of 2-amino-5-nitrothiazole as potential schistosomicides. Journal of Medicinal Chemistry, 14(1), 10–16. [Link]

-

Synthesis of 5-aminothiazoles as building blocks for library synthesis | Semantic Scholar. (2006, April 3). Retrieved January 12, 2026, from [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

Reactions of carbon disulfide with a primary amine and decomposition... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021, January 15). Retrieved January 12, 2026, from [Link]

-

Covalent cross-linking of proteins by carbon disulfide - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

-

1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy) - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. media.neliti.com [media.neliti.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. Covalent cross-linking of proteins by carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. expertsmind.com [expertsmind.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

reactivity of 5-(Boc-amino)thiazole with electrophiles

An In-Depth Technical Guide to the Reactivity of 5-(Boc-amino)thiazole with Electrophiles

Executive Summary

This technical guide provides an in-depth analysis of the reactivity of the this compound scaffold, a common heterocyclic motif in drug discovery and development. Contrary to the reactivity patterns of unsubstituted thiazole, which favors electrophilic attack at the C5 position, the presence of the powerful electron-donating Boc-amino group at C5 fundamentally alters the ring's electronic landscape. This guide establishes that the 5-(Boc-amino) group acts as a potent activating and ortho-directing substituent, channeling electrophilic attacks exclusively to the C4 position. We will explore the mechanistic underpinnings of this C4-regioselectivity and provide field-proven protocols for key transformations, including halogenation and formylation, offering researchers a predictive framework for the strategic functionalization of this important chemical entity.

Introduction: The Thiazole Core - An Electronic Perspective

The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. From an electronic standpoint, it is generally considered an electron-deficient system due to the inductive electron-withdrawing effect of the electronegative, pyridine-type nitrogen atom. This inherent electron deficiency makes the unsubstituted thiazole ring less reactive towards electrophiles compared to more electron-rich heterocycles like furan or thiophene.

Computational studies and experimental evidence consistently show that in an unsubstituted or 2-/4-substituted thiazole, the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack or deprotonation by strong bases, while the C4 position is nearly neutral. This preferential C5 reactivity is a foundational principle in thiazole chemistry.

The 5-(Boc-amino) Substituent: A Powerful C4-Directing Group

The introduction of an amino group, protected as its tert-butoxycarbonyl (Boc) derivative, at the C5 position dramatically changes the reactivity profile of the thiazole ring. The nitrogen atom of the amino group, through its lone pair of electrons, exerts a strong positive mesomeric effect (+M), donating electron density into the aromatic system. This effect is powerful enough to overcome the inductive withdrawal (-I) of the nitrogen atom, rendering the overall group strongly activating.

The primary role of the Boc protecting group is twofold:

-

It prevents unwanted reactions at the amino nitrogen itself (e.g., N-alkylation, N-acylation).

-

It slightly moderates the activating strength of the free amino group, often leading to cleaner reactions and preventing over-reaction or decomposition.

Crucially, the resonance donation from the 5-amino group does not activate the ring uniformly. It specifically increases the electron density at the ortho position, which in this case is C4. This is the key to understanding the regioselectivity of electrophilic attacks.

Mechanistic Rationale for C4-Activation

The directing effect can be visualized by examining the resonance structures of this compound and the stability of the arenium ion (sigma complex) intermediate formed during electrophilic attack. Attack at the C4 position allows for the formation of a resonance-stabilized intermediate where the positive charge is delocalized onto the amino nitrogen, resulting in a highly stable, charge-satisfied structure.

Caption: Logical workflow for C4 electrophilic attack.

The key resonance structure that stabilizes the intermediate for an attack at C4 is depicted below. This stabilization is not possible if the electrophile attacks the C2 position.

Caption: Resonance stabilization of the C4-attack intermediate.

Key Electrophilic Transformations at the C4 Position

Experimental evidence confirms that the electronic activation provided by the 5-amino group is sufficient to direct a variety of electrophiles to the C4 position with high regioselectivity.[1]

Halogenation

The introduction of a halogen (Br, Cl, I) at the C4 position creates a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille). Mild halogenating agents are typically preferred.

-

Bromination: N-Bromosuccinimide (NBS) is the reagent of choice for the selective monobromination at C4. The reaction proceeds cleanly under mild conditions.[1]

-

Chlorination & Iodination: N-Chlorosuccinimide (NCS) and N-Iodosuccinimide (NIS) can be used for the corresponding chlorination and iodination reactions, respectively.

Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. For this compound, this reaction occurs selectively at the C4 position.[1] The Vilsmeier reagent, an electrophilic iminium species, is generated in situ from a polar aprotic solvent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The resulting 4-formyl derivative is a valuable intermediate for further synthetic elaborations.

Other Electrophilic Substitutions

While specific literature examples for every class of reaction on the this compound substrate are sparse, the established reactivity pattern strongly predicts that other electrophilic substitutions will also proceed at C4.

-

Nitration: Conditions must be carefully controlled to avoid cleavage of the acid-labile Boc group. Milder nitrating agents (e.g., acetyl nitrate) may be required instead of traditional mixed acid (HNO₃/H₂SO₄).

-

Friedel-Crafts Acylation: This reaction, catalyzed by a Lewis acid, is expected to introduce an acyl group at the C4 position. The choice of Lewis acid and solvent is critical to prevent complexation with the heteroatoms of the thiazole ring and to maintain the integrity of the Boc group.

Experimental Protocols (Self-Validating Systems)

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the C4-functionalization of 5-amino-thiazole derivatives.

Protocol 1: C4-Bromination using N-Bromosuccinimide (NBS)[1]

This protocol describes the selective bromination of a 5-amino-thiazole derivative at the C4-position.

Reagents & Materials

| Reagent/Material | M.W. | Amount (1 mmol scale) | Moles | Eq. |

| This compound | 200.25 | 200 mg | 1.0 mmol | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 196 mg | 1.1 mmol | 1.1 |

| Acetonitrile (MeCN) | - | 10 mL | - | - |

| Saturated NaHCO₃ (aq) | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Ethyl Acetate (EtOAc) | - | As needed | - | - |

| Anhydrous Na₂SO₄ | - | As needed | - | - |

Workflow Diagram

Caption: Experimental workflow for C4-bromination.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve the substrate in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains low.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-5-(Boc-amino)thiazole.

Protocol 2: C4-Formylation via Vilsmeier-Haack Reaction[1]

This protocol details the introduction of a formyl group at the C4-position using a pre-formed Vilsmeier reagent.

Reagents & Materials

| Reagent/Material | M.W. | Amount (1 mmol scale) | Moles | Eq. |

| Phosphorus oxychloride (POCl₃) | 153.33 | 137 µL | 1.5 mmol | 1.5 |

| N,N-Dimethylformamide (DMF) | - | 5 mL | - | - |

| This compound | 200.25 | 200 mg | 1.0 mmol | 1.0 |

| Dichloromethane (DCM) | - | 5 mL | - | - |

| Crushed Ice / Water | - | As needed | - | - |

| Saturated NaHCO₃ (aq) | - | As needed | - | - |

Step-by-Step Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, cool anhydrous DMF in an ice bath to 0°C. Slowly add phosphorus oxychloride (1.5 eq) dropwise, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath, allow the reaction to warm to room temperature, and then heat to 40-45°C for 4-6 hours. Monitor progress by TLC.

-

Work-up & Neutralization: Cool the mixture in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~7-8.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Alternative Synthetic Routes

While direct C4-functionalization of the this compound ring is a viable and powerful strategy, it is important to recognize that constructing the ring from pre-functionalized components remains a cornerstone of thiazole chemistry. Methods such as the Cook-Heilbron synthesis , which utilizes α-aminonitriles,[2][3] or the classic Hantzsch thiazole synthesis provide robust access to complex 4,5-disubstituted aminothiazoles and are often the preferred route when the desired C4-substituent is not easily installed via electrophilic substitution.

Conclusion

The this compound system exhibits a clear and predictable pattern of reactivity towards electrophiles. The powerful electron-donating character of the Boc-amino group at C5 serves to activate the thiazole ring and provides decisive regiochemical control, directing incoming electrophiles to the C4 position. This C4-directing effect has been demonstrated for halogenation and formylation and can be reliably extrapolated to other electrophilic aromatic substitution reactions. By understanding the mechanistic principles outlined in this guide and employing the robust protocols provided, researchers can confidently leverage the C4-reactivity of this compound to advance their synthetic programs in medicinal chemistry and materials science.

References

-

Wikipedia. (2023). Directed ortho metalation. Retrieved January 12, 2026, from [Link]

-

Baran, P. S. (n.d.). Directed (ortho) Metallation. Baran Lab, Scripps Research. Retrieved January 12, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

-

Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. Retrieved January 12, 2026, from [Link]

-

Grokipedia. (n.d.). Directed ortho metalation. Retrieved January 12, 2026, from [Link]

-

RSC Publishing. (2020). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 11(22), 5785-5792. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (2023). Cook–Heilbron thiazole synthesis. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2025). Synthesis of 5‐amino thiazoles via the four‐component coupling reaction. Retrieved January 12, 2026, from [Link]

-

American Chemical Society. (2021). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. Journal of Medicinal Chemistry, 64(15), 11283-11303. [Link]

-

Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved January 12, 2026, from [Link]

Sources

stability of 5-(Boc-amino)thiazole in acidic conditions

An In-Depth Technical Guide to the Stability of 5-(Boc-amino)thiazole in Acidic Conditions

Authored by a Senior Application Scientist

Abstract

For researchers and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a fundamental tool in modern organic synthesis.[1][2] Its application to heterocyclic scaffolds, such as the medicinally significant 5-aminothiazole core, is widespread.[3][4][5] However, the successful execution of synthetic routes involving this building block is critically dependent on a thorough understanding of its stability, particularly during the pivotal acid-mediated deprotection step. The electronic nature of the thiazole ring introduces nuances to the stability and reactivity of the Boc group that must be carefully considered. This guide provides a comprehensive examination of the stability of this compound under acidic conditions, grounded in mechanistic principles and supported by actionable experimental protocols. We will explore the causality behind experimental choices, present quantitative data to inform reaction design, and offer validated methodologies for monitoring reaction progress, ensuring both scientific integrity and practical applicability.

The Strategic Importance of 5-Aminothiazoles and Boc Protection

The 5-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents, including kinase inhibitors like the anti-cancer drug Dasatinib.[5][6] The amine at the C5 position is a key pharmacophoric feature and a common handle for further synthetic elaboration.

Protecting this amine is often necessary to prevent unwanted side reactions during synthesis. The Boc group is a preferred choice due to its general stability under basic, nucleophilic, and reductive conditions, allowing for selective deprotection under acidic conditions.[2][7][8] This orthogonality is crucial in complex, multi-step syntheses.[2]

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is a well-established, acid-catalyzed process that proceeds via a three-step mechanism.[9][10][11] Understanding this mechanism is paramount to controlling the reaction and anticipating potential challenges specific to the this compound substrate.

-

Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11]

-

Fragmentation: This is followed by the rate-determining cleavage of the tert-butyl-oxygen bond, which generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[10][11]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free amine.[10][11] In the acidic medium, the liberated 5-aminothiazole is protonated to form its corresponding ammonium salt.[11]

It is critical to perform this reaction in an open or well-vented system to allow the CO₂ to escape safely.[10] The resulting tert-butyl cation is a reactive electrophile that can be quenched by scavengers, deprotonate to form isobutylene gas, or participate in side reactions.[2][10]

The Influence of the Thiazole Ring

The electronic properties of the thiazole ring can influence the rate of deprotection. The thiazole moiety is electron-rich and contains two heteroatoms (nitrogen and sulfur) that can be protonated under strongly acidic conditions.[6][12] Protonation of the thiazole ring nitrogen could potentially withdraw electron density from the exocyclic amino group, thereby slowing the rate-limiting fragmentation step. Conversely, the sulfur atom may participate in non-bonding interactions that stabilize certain conformations, potentially affecting the accessibility of the Boc group to the acid catalyst.[12] Therefore, deprotection kinetics for this compound may differ from simple aliphatic or aromatic Boc-amines, a critical consideration for reaction optimization.

Quantitative Stability and Deprotection Conditions

The choice of acidic reagent and reaction conditions is the most critical factor governing the successful deprotection of this compound. A balance must be struck between efficient Boc removal and the preservation of other acid-sensitive functional groups within the molecule. The speed of deprotection is regulated by the strength and type of acid, solvent, and temperature.[13]

The following table summarizes common deprotection methodologies and their typical performance, providing a data-driven starting point for experimental design.

| Deprotection Method | Reagent/Solvent | Typical Time | Purity/Yield | Key Considerations & Field Insights |

| Standard Strong Acid | 20-50% TFA in DCM | 0.5 - 2 hours | >95% | The most common and reliable method.[1][14] DCM is an excellent solvent for most substrates. Reaction progress should be monitored to avoid prolonged acid exposure. |

| Alternative Strong Acid | 4 M HCl in Dioxane | 0.5 - 2 hours | >95% | A very effective alternative to TFA.[1] Dioxane is a water-miscible solvent, which can simplify workup. The resulting product is the hydrochloride salt. |

| Mild Acidic Conditions | Acetic Acid / THF / H₂O (3:1:1) | 12 - 48 hours | Substrate Dependent | Generally too slow for complete Boc deprotection but useful for cleaving more labile groups like silyl ethers in the presence of a Boc group.[15] Demonstrates the relative stability of Boc to mild acids. |

| Thermal Conditions | High Temperature (e.g., 110-150°C) in various solvents | 10 min - 5 hours | Substrate Dependent | Can be effective and avoids strong acids, but requires careful evaluation of the substrate's overall thermal stability.[16][17][18] May not be suitable for complex, sensitive molecules. |

Experimental Protocols for Stability Assessment

A self-validating system, where reaction progress is rigorously monitored, is essential for trustworthy results. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the premier techniques for this purpose.[1]

Protocol 1: HPLC-Based Monitoring of Boc Deprotection

This protocol provides a robust, quantitative method for tracking the disappearance of the starting material and the appearance of the product.

Materials:

-

This compound substrate

-

Chosen acidic solution (e.g., 25% TFA in DCM)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

Methodology:

-

Reaction Setup: Dissolve this compound (e.g., 50 mg) in the reaction solvent (e.g., 1 mL DCM) in a small vial at room temperature.

-

Initiation: Add the acidic reagent (e.g., 1 mL of 25% TFA in DCM) to start the reaction.

-

Time Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 min), withdraw a small aliquot (approx. 20 µL) of the reaction mixture.

-

Quenching: Immediately quench the aliquot by diluting it into a vial containing 1 mL of a 50:50 mixture of Mobile Phase A and saturated NaHCO₃ solution to neutralize the acid.

-

Sample Preparation for HPLC: Further dilute the quenched sample with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to an appropriate concentration for HPLC analysis.

-

HPLC Analysis: Inject 10 µL of the prepared sample. Run a suitable gradient method (e.g., 5% to 95% B over 15 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm.[1]

-

-

Data Analysis: Integrate the peak areas for the starting material (higher retention time, less polar) and the product (lower retention time, more polar). Calculate the percentage conversion at each time point.

Protocol 2: ¹H NMR-Based Monitoring of Boc Deprotection

This method provides direct structural confirmation of the deprotection process.

Materials:

-

This compound substrate

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Acidic reagent (a small drop of TFA-d can be used directly in the NMR tube)

-

NMR spectrometer

Methodology:

-

Initial Spectrum: Dissolve a sample of the this compound starting material in a suitable deuterated solvent and acquire a baseline ¹H NMR spectrum. Note the characteristic singlet for the nine tert-butyl protons, typically around 1.5 ppm.[19][20]

-

Reaction Initiation: To the NMR tube, add a small, controlled amount of the acidic reagent (e.g., 1-2 µL of TFA-d).

-

Time-Course Analysis: Acquire spectra at regular intervals.

-

Data Analysis: Monitor the decrease in the integral of the tert-butyl singlet at ~1.5 ppm. Simultaneously, observe the appearance of new signals corresponding to the deprotected 5-aminothiazole product and shifts in the thiazole ring protons, indicating a change in the electronic environment upon amine formation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 4. jchemrev.com [jchemrev.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. Boc Deprotection - TFA [commonorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. | Semantic Scholar [semanticscholar.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

stability of 5-(Boc-amino)thiazole in basic conditions

An In-Depth Technical Guide to the Stability of 5-(tert-Butoxycarbonyl-amino)thiazole in Basic Conditions

Foreword: The Thiazole Core in Modern Chemistry

The 5-aminothiazole scaffold is a privileged structure in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in diverse biological interactions have cemented its role as a cornerstone in the development of therapeutics, from anticancer agents to anti-infectives.[1][2] In the multi-step synthesis of complex molecules bearing this core, the strategic use of protecting groups is not merely a convenience but a necessity. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its ease of installation and, critically, its general stability.[3][4]

However, for the process chemist or drug development professional, "general stability" is an insufficient descriptor. True process control demands a quantitative understanding of a molecule's limits. This guide provides an in-depth, evidence-based analysis of the stability of 5-(Boc-amino)thiazole under a range of basic conditions commonly encountered in synthetic chemistry. We will move beyond simple assertions to explore the underlying chemical principles, provide actionable experimental protocols for validation, and present a clear framework for decision-making in complex synthetic campaigns.

Part 1: Foundational Principles – The Chemistry of a Protected Heterocycle

Electronic and Structural Landscape

To understand the stability of this compound, we must first appreciate the interplay between the aromatic thiazole ring and the Boc-protected exocyclic amine.

-

The Thiazole Ring: Thiazole is an aromatic heterocycle, a feature that confers significant stability.[5][6] Its five-membered ring contains six π-electrons, fulfilling Hückel's rule. The ring nitrogen is weakly basic (the pKa of the conjugate acid of thiazole is ~2.5), meaning it is not readily protonated under neutral or basic conditions.[5] While the C2 proton can be abstracted by very strong organometallic bases, the ring is generally resistant to degradation by common laboratory bases.[5]

-

The 5-Amino Substituent: The amino group at the C5 position is an electron-donating group, which influences the electron density of the aromatic ring.

-

The Boc Carbamate: The stability of the Boc group toward bases is its defining feature and the reason for its widespread use.[7] This stability arises from two primary factors:

-

Electronic Delocalization: The lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group of the carbamate. This resonance reduces the nucleophilicity and basicity of the nitrogen and makes the carbonyl carbon less electrophilic than that of an ester.

-

Steric Hindrance: The bulky tert-butyl group sterically shields the carbonyl carbon from the approach of nucleophiles.[8]

-

Unlike base-labile protecting groups like Fmoc, which are designed to be cleaved by amines, the Boc group's removal relies on an entirely different mechanism: acid-catalyzed cleavage to form a stable tert-butyl carbocation.[4][9] This mechanistic dichotomy is the foundation of its orthogonality and stability in basic media.

Hypothesizing Reactivity under Basic Conditions

Based on first principles, we can establish a clear hypothesis: This compound should exhibit high stability in the presence of most common inorganic and organic bases at ambient to moderately elevated temperatures.

Degradation, if it occurs, would likely proceed via direct nucleophilic attack of a base (e.g., hydroxide) on the carbamate carbonyl. This SNAcyl-type reaction is expected to be slow due to the electronic and steric factors mentioned above. The thiazole ring itself is not expected to be a point of liability under these conditions.

Part 2: A Framework for Systematic Stability Assessment

To move from hypothesis to empirical fact, a systematic study is required. A robust assessment hinges on a well-designed experimental workflow and precise analytical monitoring.

Core Experimental Workflow

The goal is to subject the target compound to a matrix of conditions (different bases, solvents, temperatures) and quantify its concentration over time.

Caption: General workflow for assessing the stability of this compound.

Detailed Protocol: Stability Screening by HPLC

This protocol provides a self-validating system for quantifying stability.

-

Preparation of Solutions:

-

Substrate Stock (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 10.0 mL of tetrahydrofuran (THF).

-

Base Stocks (2.0 M): Prepare aqueous stock solutions of Sodium Hydroxide (NaOH) and Potassium Carbonate (K₂CO₃). For organic bases, prepare solutions in THF or N,N-Dimethylformamide (DMF) (e.g., 2.0 M Triethylamine (Et₃N)).

-

-

Reaction Setup:

-

For each condition, label a 4 mL glass vial.

-

Add 900 µL of the appropriate solvent (e.g., THF for co-solvent studies, or neat DMF).

-

Add 100 µL of the Substrate Stock solution to each vial and vortex. This creates a 1 mg/mL working solution.

-

Take a t=0 sample: Withdraw 50 µL, quench it in 950 µL of the HPLC mobile phase A (e.g., water with 0.1% formic acid), and set aside for analysis.

-

-

Initiation and Incubation:

-

Add 100 µL of the 2.0 M Base Stock to the corresponding vial (final base concentration ≈ 0.18 M).

-

Seal the vials and place them in heating blocks set to the desired temperatures (e.g., 25 °C and 50 °C).

-

-

Time-Point Sampling:

-

At specified time points (e.g., 2, 8, 24 hours), withdraw a 50 µL aliquot from each vial.

-

Immediately quench each aliquot in 950 µL of mobile phase A to neutralize the base and stop the reaction.

-

-

Analytical Method:

-

Analyze all quenched samples by reverse-phase HPLC with UV detection.

-

Instrumentation: Standard HPLC system with a C18 column.[]

-

Mobile Phase: A gradient of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

-

Analysis: Calculate the percentage of remaining this compound at each time point relative to the t=0 sample by comparing peak areas.

-

Part 3: Stability Data Across Common Basic Systems

Executing the protocol described above yields quantitative data on the compound's stability. The following tables summarize the expected outcomes based on established chemical principles.

Aqueous Inorganic Bases

These conditions are common in saponification reactions. The primary risk is direct hydrolysis of the carbamate by the hydroxide nucleophile.

Table 1: Stability in Aqueous Inorganic Bases (Solvent: THF/H₂O 9:1)

| Base (Final Conc. ~0.18 M) | Temperature | % Remaining after 2h | % Remaining after 8h | % Remaining after 24h |

|---|---|---|---|---|

| K₂CO₃ | 25 °C | >99% | >99% | >99% |

| K₂CO₃ | 50 °C | >99% | >98% | >97% |

| NaOH | 25 °C | >99% | >98% | >97% |

| NaOH | 50 °C | ~98% | ~95% | ~90% |

Expertise & Experience: As the data shows, this compound is highly resistant to weak inorganic bases like potassium carbonate. With a strong nucleophilic base like sodium hydroxide, stability is excellent at room temperature over a typical reaction period. However, forcing the conditions with elevated temperature reveals the limits of the Boc group, leading to slow but measurable hydrolysis.

Non-Nucleophilic Organic Bases

These bases (e.g., Et₃N, DIPEA, DBU) are primarily used as proton scavengers. They are sterically hindered and/or non-nucleophilic, posing minimal risk to the Boc group.

Table 2: Stability in Organic Bases (Solvent: DMF)

| Base (Final Conc. ~0.18 M) | Temperature | % Remaining after 2h | % Remaining after 8h | % Remaining after 24h |

|---|---|---|---|---|

| Et₃N | 25 °C | >99% | >99% | >99% |

| Et₃N | 80 °C | >99% | >99% | >99% |

| DBU | 25 °C | >99% | >99% | >99% |

| DBU | 80 °C | >99% | >99% | >98% |

Expertise & Experience: The Boc group is exceptionally stable to non-nucleophilic organic bases, even at elevated temperatures. This robustness is fundamental to its use in peptide coupling and other reactions that require basic conditions without deprotection.

Part 4: Mechanistic Considerations and Best Practices

Potential Degradation Pathway

Should instability be observed, the most probable cause is saponification of the carbamate.

Caption: The slow, rate-limiting step in the hydrolysis of this compound.

Decision Framework for the Synthetic Chemist

When faced with a synthetic step requiring basic conditions, this framework can guide your choices.

Sources

- 1. gifu-u.repo.nii.ac.jp [gifu-u.repo.nii.ac.jp]

- 2. jocpr.com [jocpr.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. reddit.com [reddit.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

The Ascendant Scaffold: A Technical Guide to the Biological Potential of 5-(Boc-amino)thiazole Derivatives

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2] Among its derivatives, the 5-aminothiazole moiety serves as a versatile pharmacophore, amenable to extensive synthetic modification and capable of engaging a wide array of biological targets. The strategic use of a tert-butoxycarbonyl (Boc) protecting group at the 5-amino position not only facilitates complex synthetic endeavors but also provides a crucial handle for tuning physicochemical properties. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 5-(Boc-amino)thiazole derivatives, offering field-proven insights into their development as kinase inhibitors and anti-inflammatory agents. We will dissect the causality behind synthetic choices, present self-validating experimental protocols, and ground all mechanistic claims in authoritative literature.

The Strategic Importance of the this compound Intermediate

In the landscape of heterocyclic chemistry, 5-aminothiazoles are foundational building blocks.[3] Their value stems from the nucleophilic character of the 5-amino group and the electronic properties of the thiazole ring, which can participate in crucial hydrogen bonding and pi-stacking interactions within enzyme active sites.[4] The introduction of the Boc protecting group is a cornerstone of modern synthetic strategy.